Triphenylphosphinepentacarbonylchromium
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H15CrO5P |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
carbon monoxide;chromium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.5CO.Cr/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15H;;;;;; |
InChI Key |
URFLILAUVPQYRL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cr] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cr Co ₅ Pph₃
Direct Synthesis Routes for [Cr(CO)₅(PPh₃)]
The most common precursor for the synthesis of [Cr(CO)₅(PPh₃)] is Hexacarbonylchromium(0), a stable, commercially available chromium(0) source. d-nb.info The substitution of one carbonyl (CO) ligand by a triphenylphosphine (B44618) (PPh₃) ligand is the principal transformation.
Ligand substitution in hexacarbonylchromium, Cr(CO)₆, proceeds via a dissociative mechanism, where the initial, rate-determining step is the loss of a CO ligand to form a five-coordinate intermediate, [Cr(CO)₅]. This transient species is then trapped by the incoming triphenylphosphine ligand. The general reaction is:
Cr(CO)₆ + PPh₃ → [Cr(CO)₅(PPh₃)] + CO
This substitution can be initiated through thermal or photochemical methods.
Thermal Substitution: This method involves heating a solution of Cr(CO)₆ and PPh₃ in an appropriate high-boiling, inert solvent. For instance, the thermolysis of Cr(CO)₆ with phosphine (B1218219) ligands can be carried out in refluxing octane (B31449) to afford the monosubstituted product in moderate yields. researchgate.netresearchgate.net The high temperature provides the necessary energy to overcome the activation barrier for CO dissociation. A key challenge in this method is controlling the degree of substitution; excessive heating or a high concentration of PPh₃ can lead to the formation of di- or tri-substituted products, such as cis- and trans-[Cr(CO)₄(PPh₃)₂]. Careful control of stoichiometry and reaction time is crucial for maximizing the yield of the desired monosubstituted complex.
Photochemical Substitution: An alternative to thermal activation is the use of ultraviolet (UV) irradiation. The photochemical method often provides a cleaner and more selective route to the monosubstituted product at lower temperatures. The process is initiated by the UV-induced excitation of an electron in Cr(CO)₆, which weakens a Cr-CO bond and facilitates its dissociation. A common and highly effective variation of this method involves the initial photolysis of Cr(CO)₆ in a solvent that can act as a labile, or weakly coordinating, ligand, such as tetrahydrofuran (B95107) (THF). researchgate.net This generates a transient solvento-complex, [Cr(CO)₅(THF)], which is highly reactive. Subsequent addition of PPh₃ to this solution, even in the dark at room temperature, results in the rapid displacement of the labile THF molecule to form the stable [Cr(CO)₅(PPh₃)] product. researchgate.net
The table below summarizes and compares these two primary synthetic approaches.
| Feature | Thermal Substitution | Photochemical Substitution (via THF adduct) |
| Activation | High Temperature (e.g., refluxing octane) | UV Irradiation |
| Intermediate | [Cr(CO)₅] (transient) | [Cr(CO)₅(THF)] (isolable/trappable) |
| Selectivity | Can lead to polysubstituted products | Generally higher for monosubstitution |
| Conditions | High-boiling inert solvent | UV-transparent solvent (e.g., THF), lower temp. |
| Advantages | Simple setup, no specialized light source | Higher selectivity, milder conditions |
| Disadvantages | Lower selectivity, potential for product decomposition | Requires photochemical reactor |
Beyond direct thermal and photochemical substitution, other methods can be employed, often leveraging advanced activation techniques or different chromium precursors.
Reaction with Labile Solvento Complexes: As mentioned in the photochemical route, the pre-synthesis and isolation of a labile intermediate like [Cr(CO)₅(THF)] allows for a straightforward ligand exchange reaction upon addition of PPh₃. This two-step approach separates the energetic CO dissociation from the phosphine substitution, offering excellent control over the reaction.
Electrochemically-Switched Synthesis: This technique involves the electrochemical oxidation of a stable chromium carbonyl precursor to generate a reactive radical cation. For example, the 17-electron radical cation of an arene chromium tricarbonyl complex, [(arene)Cr(CO)₃]⁺, undergoes rapid CO substitution by PPh₃ to form [(arene)Cr(CO)₂(PPh₃)]⁺. researchgate.net Subsequent cathodic reduction of this product yields the neutral substituted complex. researchgate.net This method allows the reactivity of the metal complex to be switched on and off by controlling the applied potential, providing an alternative synthetic pathway. researchgate.net
Sonochemical and Mechanochemical Methods: These are solvent-free or solvent-minimized "green" chemistry approaches. Sonochemistry utilizes ultrasound-induced acoustic cavitation to create localized high-temperature and high-pressure spots, promoting chemical reactions. mdpi.commdpi.com Mechanochemistry involves the use of mechanical force (e.g., grinding solid reactants) to induce chemical transformations, avoiding the need for bulk solvents and simplifying purification. nih.govacs.org While not yet widely reported for [Cr(CO)₅(PPh₃)] specifically, these techniques have been successfully used to synthesize other chromium-phosphine complexes and represent a modern alternative preparative strategy. nih.govacs.org
Chemistry of the Triphenylphosphine Ligand (PPh₃)
The properties of the final complex are heavily influenced by the nature of the triphenylphosphine ligand.
Triphenylphosphine is a commercially abundant organophosphorus compound. It is synthesized on both laboratory and industrial scales.
Laboratory Synthesis: Common lab-scale preparations involve the reaction of phosphorus trichloride (B1173362) (PCl₃) with an arylating Grignard reagent, such as phenylmagnesium bromide (PhMgBr), or an organolithium reagent like phenyllithium (B1222949) (PhLi).
Industrial Synthesis: The commercial production of PPh₃ typically involves the reaction of phosphorus trichloride, chlorobenzene, and sodium metal at elevated temperatures.
PCl₃ + 3 PhCl + 6 Na → P(C₆H₅)₃ + 6 NaCl
Triphenylphosphine functions as a classic L-type ligand, donating two electrons to the metal center. Its bonding characteristics in metal complexes are described by the Dewar-Chatt-Duncanson model. It acts as a strong σ-donor through its phosphorus lone pair and as a modest π-acceptor. The π-acidity arises from the overlap of filled metal d-orbitals with the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds.
In the context of the [Cr(CO)₅(PPh₃)] complex, the replacement of one CO molecule (a strong π-acceptor) with the less π-acidic but more σ-donating PPh₃ ligand leads to an increase in electron density on the chromium center. This increased electron density is partially delocalized onto the remaining five CO ligands through enhanced metal-to-ligand π-backbonding. This effect can be observed spectroscopically, typically as a shift to lower frequencies for the C-O stretching vibrations in the infrared (IR) spectrum of the complex compared to the parent Cr(CO)₆. The steric bulk of the PPh₃ ligand, characterized by a Tolman cone angle of 145°, also plays a significant role, influencing the stability and reactivity of the complex and often preventing further substitution reactions under mild conditions. marshall.edu
Advanced Synthetic Techniques and Optimization
Optimizing the synthesis of [Cr(CO)₅(PPh₃)] focuses on maximizing yield and purity while minimizing reaction time and the formation of byproducts.
Control of Stoichiometry: To favor monosubstitution and prevent the formation of [Cr(CO)₄(PPh₃)₂], the reaction is typically run with a stoichiometric equivalent or only a slight excess of the PPh₃ ligand.
Continuous-Flow Processing: For thermal syntheses, continuous-flow reactors offer a significant advantage over traditional batch methods. researchgate.net In a flow system, a solution of the reactants is pumped through a heated capillary. This allows for precise control over temperature and residence time, while the small reactor volume minimizes safety hazards. This technique can also mitigate problems like the sublimation of the Cr(CO)₆ starting material, which can be an issue in batch reactions, leading to improved yields and consistency. researchgate.net
Inert Atmosphere Techniques: Chromium(0) carbonyl complexes are susceptible to oxidation, especially at elevated temperatures or under UV irradiation. Therefore, all synthetic manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to ensure the purity of the final product.
Purification Methods: The product, [Cr(CO)₅(PPh₃)], is typically a stable, crystalline solid. Purification is usually achieved by recrystallization from a suitable organic solvent system, such as a mixture of dichloromethane (B109758) and hexane (B92381). This process removes unreacted starting materials and any polysubstituted byproducts.
Strategies for Yield and Purity Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of Triphenylphosphinepentacarbonylchromium, [Cr(CO)₅(PPh₃)]. Key strategies involve the careful management of reaction parameters in both thermal and photochemical synthetic methods, as well as effective post-synthesis purification techniques.
For the common substitution reaction starting from Hexacarbonylchromium, Cr(CO)₆, several factors can be manipulated. The choice of solvent is important; hydrocarbons or ethers like tetrahydrofuran (THF) are typically used. The reaction temperature and duration are critical variables. In thermal methods, excessively high temperatures can lead to the substitution of more than one carbonyl ligand or decomposition of the product. Therefore, finding the optimal temperature that allows for a reasonable reaction rate without promoting side reactions is essential.
In photochemical synthesis, the wavelength and intensity of the UV light can be controlled to promote the selective dissociation of a single CO ligand, which can lead to cleaner reactions and higher yields of the monosubstituted product. nih.gov Photochemical reactions can often be carried out at lower temperatures, which helps to minimize thermal decomposition pathways. nih.gov
The stoichiometry of the reactants, specifically the molar ratio of Triphenylphosphine (PPh₃) to Cr(CO)₆, is another key parameter. Using a slight excess of the chromium precursor can ensure the complete consumption of the more valuable phosphine ligand, or vice-versa, depending on the specific goals of the synthesis.
Post-reaction purification is critical for obtaining a high-purity product. The crude product is typically isolated by filtration and then purified by recrystallization from an appropriate solvent system, such as a mixture of dichloromethane and hexane. This process removes unreacted starting materials and any polysubstituted byproducts. The progress of the purification can be monitored using techniques like Infrared (IR) spectroscopy, which can distinguish between the starting material, Cr(CO)₆, the desired product, [Cr(CO)₅(PPh₃)], and other potential chromium carbonyl species by their characteristic C-O stretching frequencies. While mechanochemical approaches have demonstrated high yields (95–97%) for other chromium(III) complexes, their application to this specific chromium(0) compound is a potential area for exploration. acs.org
| Strategy | Parameter to Control | Desired Outcome |
| Reaction Conditions | Temperature, Solvent, Reaction Time | Maximize product formation, minimize side reactions and decomposition. |
| Stoichiometry | Molar ratio of Cr(CO)₆ to PPh₃ | Ensure complete reaction of the limiting reagent. |
| Photochemical Method | Wavelength and intensity of UV light | Promote selective monosubstitution, reduce thermal side products. nih.gov |
| Purification | Recrystallization, Chromatography | Remove unreacted starting materials and byproducts. |
| Monitoring | Infrared (IR) Spectroscopy | Assess the purity of the product by observing characteristic ν(CO) bands. |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful tool for probing the bonding and structure of metal carbonyl complexes. The frequencies of the carbonyl (CO) stretching modes are particularly sensitive to the electronic environment of the metal center and the nature of the bonding between the metal, the carbonyls, and other ligands.
Infrared Spectroscopy of Carbonyl Stretching Frequencies
For a molecule with the general formula LM(CO)₅, where the local symmetry of the M(CO)₅ fragment is C₄ᵥ, group theory predicts three IR-active carbonyl stretching bands: 2A₁ + E. unt.edu The substitution of one CO ligand in Cr(CO)₆ with the stronger σ-donating and weaker π-accepting triphenylphosphine (PPh₃) ligand leads to an increase in electron density on the chromium center. This enhanced electron density is then distributed to the remaining CO ligands via π-backbonding, which populates the π* antibonding orbitals of the CO groups. umb.edu Consequently, the C-O bond order decreases, resulting in a shift of the CO stretching frequencies to lower wavenumbers compared to the parent hexacarbonylchromium(0) complex (ν(CO) at 2000 cm⁻¹).
The observed IR spectrum of [Cr(CO)₅(PPh₃)] in solution typically displays three strong absorption bands in the carbonyl stretching region, consistent with the expected C₄ᵥ symmetry.
Table 1: Infrared Carbonyl Stretching Frequencies for [Cr(CO)₅(PPh₃)]
| Vibrational Mode | Frequency (cm⁻¹) in Cyclohexane (B81311) |
|---|---|
| A₁⁽²⁾ | 2071 |
| E | 1946 |
| A₁⁽¹⁾ | 1936 |
The highest frequency band (A₁⁽²⁾) is assigned to the symmetric stretch of the four equatorial carbonyls, while the lower frequency bands are assigned to the E mode (asymmetric stretch of the equatorial carbonyls) and the A₁⁽¹⁾ mode (stretching of the axial carbonyl, trans to the PPh₃ ligand). The significant shift to lower energy for all modes compared to Cr(CO)₆ reflects the increased electron-donating capacity of the PPh₃ ligand. unt.edu
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and low-frequency modes involving the metal-ligand framework. For [Cr(CO)₅(PPh₃)], Raman studies help in assigning vibrations such as the Cr-P and Cr-C stretches. cdnsciencepub.com
The metal-phosphorus stretching vibration, ν(Cr-P), is a key indicator of the bond strength between the chromium center and the phosphine ligand. This mode is typically observed in the low-frequency region of the Raman spectrum. For monosubstituted triphenylphosphine complexes of chromium carbonyls, the ν(Cr-P) stretch has been reported around 206 cm⁻¹. cdnsciencepub.com Other important vibrations include the metal-carbon stretches and the metal-carbon-oxygen deformation modes. cdnsciencepub.com
Table 2: Selected Raman Vibrational Modes for [Cr(CO)₅(PPh₃)] and Related Complexes
| Vibrational Assignment | Approximate Frequency (cm⁻¹) |
|---|---|
| ν(CO) | ~1900-2100 |
| ν(Cr-C) | ~440-470 |
| ν(Cr-P) | ~206 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for characterizing the ligand environment and confirming the coordination of the triphenylphosphine ligand to the chromium center.
Phosphorus-31 NMR Chemical Shift and Coupling Analysis
³¹P NMR is a highly sensitive technique for studying phosphorus-containing compounds. wikipedia.org The chemical shift of the phosphorus nucleus is highly dependent on its chemical environment, including its oxidation state and coordination. oxinst.com Free triphenylphosphine exhibits a ³¹P NMR signal at approximately -5 ppm relative to 85% H₃PO₄. oxinst.com
Upon coordination to the electron-withdrawing Cr(CO)₅ fragment, the phosphorus atom in [Cr(CO)₅(PPh₃)] becomes significantly deshielded. This results in a large downfield shift of the ³¹P NMR resonance. The proton-decoupled ³¹P NMR spectrum of [Cr(CO)₅(PPh₃)] shows a single sharp resonance, confirming the presence of a single phosphorus environment.
Table 3: Phosphorus-31 NMR Chemical Shift Data
| Compound | ³¹P Chemical Shift (δ, ppm) |
|---|---|
| Triphenylphosphine (PPh₃) | ~ -5 |
| [Cr(CO)₅(PPh₃)] | ~ +53 |
The substantial downfield coordination shift (Δδ ≈ 58 ppm) is a definitive indicator of the formation of the chromium-phosphorus bond.
Carbon-13 and Proton NMR for Ligand Characterization
¹³C NMR spectroscopy provides valuable information about both the carbonyl and the triphenylphosphine ligands. udel.edu Due to the C₄ᵥ symmetry, two distinct signals are expected for the carbonyl carbons: one for the four equivalent equatorial CO ligands and another for the single axial CO ligand. These typically appear in the range of 200-220 ppm. libretexts.orgoregonstate.edu
The phenyl carbons of the PPh₃ ligand also give rise to a set of signals in the aromatic region of the spectrum (typically 125-150 ppm). libretexts.org The ipso-carbon (the carbon directly bonded to phosphorus) often shows coupling to the ³¹P nucleus.
¹H NMR spectroscopy is used to characterize the protons of the triphenylphosphine ligand. The spectrum typically shows complex multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the ortho, meta, and para protons of the three phenyl rings.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Visible) spectroscopy probes the electronic transitions within the molecule. The spectrum of [Cr(CO)₅(PPh₃)] is characterized by transitions involving the d-orbitals of the chromium atom (d-d or ligand field transitions) and charge-transfer transitions. docbrown.infolacc-terryb.com
In an octahedral environment, the d-orbitals split into t₂g and e_g sets. For Cr(0), which has a d⁶ electron configuration, the ground state is a low-spin state with all six electrons in the t₂g orbitals. The lowest energy electronic transitions are typically ligand field transitions from the filled t₂g orbitals to the empty e_g orbitals. These transitions are often weak and appear in the visible or near-UV region of the spectrum. More intense bands in the UV region are generally assigned to metal-to-ligand charge-transfer (MLCT) transitions, from the chromium d-orbitals to the π* orbitals of the carbonyl or phosphine ligands. A UV-Vis spectrum of the related cis-tetracarbonylchromium-triphenylphosphine complex shows an absorption maximum around 410 nm.
Information on the emission (luminescence) properties of [Cr(CO)₅(PPh₃)] is less commonly reported. Many chromium complexes, particularly Cr(III), are known to be luminescent, with emission often occurring from spin-forbidden excited states. cardiff.ac.uk However, simple carbonyl complexes like [Cr(CO)₅(PPh₃)] often undergo rapid non-radiative decay or photochemical decomposition upon excitation, making them typically non-emissive at room temperature in solution.
An in-depth analysis of the advanced spectroscopic characterization of this compound, [Cr(CO)₅(PPh₃)], reveals significant insights into its electronic structure. This article focuses on the application of various sophisticated spectroscopic techniques to elucidate the electronic transitions, luminescence properties, and electronic states of this organometallic complex.
Structural Elucidation and Crystallographic Investigations of Cr Co ₅ Pph₃
Single Crystal X-ray Diffraction Analysis
The molecular structure of triphenylphosphinepentacarbonylchromium(0) has been unequivocally determined by single-crystal X-ray diffraction. The seminal work by Plastas, Stewart, and Grim provides the foundational crystallographic data for this compound, revealing a detailed picture of its atomic arrangement and bonding.
The detailed analysis of the crystallographic data provides precise measurements of the bond lengths and angles within the [Cr(CO)₅(PPh₃)] molecule. These parameters are crucial for understanding the nature of the metal-ligand and intra-ligand bonding.
The Cr-P bond distance is a key parameter, reflecting the strength of the interaction between the chromium center and the phosphine (B1218219) ligand. The Cr-C bond lengths to the carbonyl ligands are also of significant interest. Notably, the Cr-C bond trans to the triphenylphosphine (B44618) ligand is often observed to be slightly different from the cis (equatorial) Cr-C bonds, a phenomenon known as the trans influence. In this complex, the triphenylphosphine ligand, being a stronger σ-donor and weaker π-acceptor than carbon monoxide, can influence the strength of the bond to the trans CO ligand.
The bond angles around the chromium atom deviate slightly from the ideal 90° and 180° of a perfect octahedron, a consequence of the steric bulk of the triphenylphosphine ligand. The P-Cr-C(cis) angles are typically close to 90°, while the C(cis)-Cr-C(cis) angles in the equatorial plane are also near 90°. The C(cis)-Cr-C(trans) angles are expected to be approximately 90°, and the P-Cr-C(trans) angle should be close to 180°.
| Parameter | Value |
| Bond Lengths (Å) | |
| Cr-P | ~2.42 |
| Cr-C (trans to P) | ~1.85 |
| Cr-C (cis to P) (avg) | ~1.88 |
| C-O (avg) | ~1.15 |
| P-C (avg) | ~1.84 |
| Bond Angles (°) | |
| P-Cr-C (cis) (avg) | ~92 |
| C(cis)-Cr-C(cis) (avg) | ~90, ~175 |
| C(cis)-Cr-C(trans) (avg) | ~90 |
| P-Cr-C (trans) | ~178 |
Note: The values presented are approximate and based on the typical findings for this and similar complexes as reported in the crystallographic literature. Exact values are detailed in the primary crystallographic study.
Solid-State Organization and Intermolecular Interactions
The packing of [Cr(CO)₅(PPh₃)] molecules in the crystal lattice is governed by weak intermolecular forces. As a neutral, coordinatively saturated complex, the dominant interactions are expected to be of the van der Waals type. The bulky triphenylphosphine ligands play a significant role in dictating the crystal packing. The phenyl rings of the PPh₃ ligands from adjacent molecules can engage in π-π stacking or C-H···π interactions, which are common organizing forces in the solid state of phenyl-containing organometallic compounds.
Comparative Structural Analysis with Related Organometallic Complexes
To better understand the structural features of [Cr(CO)₅(PPh₃)], it is instructive to compare its bond parameters with those of related chromium carbonyl complexes.
A primary point of comparison is the parent hexacarbonylchromium(0), [Cr(CO)₆]. In this highly symmetric molecule, all six Cr-C bond lengths are identical, and the coordination geometry is a perfect octahedron. The substitution of one CO ligand with a triphenylphosphine ligand in [Cr(CO)₅(PPh₃)] leads to a slight distortion of this ideal geometry, as noted by the changes in bond angles. Furthermore, the introduction of the PPh₃ ligand, a better σ-donor than CO, typically results in a slight lengthening of the remaining Cr-CO bonds due to increased electron density on the metal center available for back-bonding.
Another relevant comparison can be made with the disubstituted complex, trans-[Cr(CO)₄(PPh₃)₂]. In this complex, two triphenylphosphine ligands are positioned opposite to each other. The Cr-P bond length in the disubstituted complex is often slightly longer than in the monosubstituted one, which can be attributed to increased steric hindrance and competition for σ-donation to the metal center. The Cr-C bond lengths in trans-[Cr(CO)₄(PPh₃)₂] are all equivalent due to the trans arrangement of the phosphine ligands.
| Compound | Cr-P (Å) | Cr-C (avg) (Å) | Geometry |
| [Cr(CO)₅(PPh₃)] | ~2.42 | ~1.87 | Distorted Octahedral |
| [Cr(CO)₆] | N/A | ~1.91 | Octahedral |
| trans-[Cr(CO)₄(PPh₃)₂] | ~2.33 | ~1.89 | Distorted Octahedral |
This comparative analysis highlights how the substitution of carbonyl ligands with phosphine ligands systematically influences the molecular geometry and bond parameters of chromium carbonyl complexes. The interplay of steric and electronic effects of the ligands is clearly reflected in the observed structural changes.
Theoretical and Computational Studies on Electronic Structure and Bonding in Cr Co ₅ Pph₃
Molecular Orbital (MO) Theory Applications
Molecular Orbital (MO) theory is a fundamental framework for understanding the bonding in coordination compounds. It describes the formation of molecular orbitals that extend over the entire molecule, arising from the combination of atomic orbitals on the metal and the ligands.
The bonding in [Cr(CO)₅(PPh₃)] is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.
σ-Donation: The triphenylphosphine (B44618) (PPh₃) ligand donates electron density from its phosphorus lone pair orbital to an empty d-orbital (specifically the dz²) on the chromium center. Similarly, the five carbon monoxide (CO) ligands donate electron density from their highest occupied molecular orbital (HOMO), the 5σ orbital, to the metal's empty d-orbitals. This donation forms the primary metal-ligand σ-bonds. The PPh₃ ligand is generally considered a stronger σ-donor than CO.
π-Backbonding: The chromium(0) center, being electron-rich, donates electron density from its filled d-orbitals (dxy, dxz, dyz) into the empty π* antibonding orbitals of the CO ligands. This interaction, known as π-backbonding, is crucial for the stability of the complex. dalalinstitute.com It strengthens the Metal-CO bond and consequently weakens the C-O bond within the carbonyl ligand. The PPh₃ ligand also has π-acceptor capabilities, utilizing its P-C σ* orbitals, but it is a significantly weaker π-acceptor than CO.
This synergistic bonding model explains the stability of the complex, where the σ-donation from the ligands to the metal is balanced by the π-backdonation from the metal to the ligands. scribd.com
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the context of [Cr(CO)₅(PPh₃)], FMO analysis helps to understand its reactivity and electronic properties.
HOMO: The HOMO of [Cr(CO)₅(PPh₃)] is primarily composed of the chromium d-orbitals that are involved in π-backbonding with the CO ligands. Its energy level is influenced by the donor strength of the PPh₃ ligand; stronger donors raise the energy of the d-orbitals and thus the HOMO.
LUMO: The LUMO is typically centered on the ligand π* orbitals, particularly those of the CO ligands. These orbitals are the primary acceptors of electron density in π-backbonding.
The energy gap between the HOMO and LUMO is a critical parameter that relates to the kinetic stability and the electronic absorption spectra of the complex. Theoretical studies on the related Cr(CO)₅PH₃ complex have shown that the lowest excited states are metal-to-ligand charge transfer (MLCT) states, which involve the promotion of an electron from a metal-centered orbital (like the HOMO) to a ligand-centered orbital (like the LUMO).
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the properties of transition metal complexes due to its balance of accuracy and computational cost.
DFT calculations can accurately predict various electronic and spectroscopic properties of [Cr(CO)₅(PPh₃)].
Electronic Properties: Calculations can provide detailed information on the charge distribution within the molecule, showing the partial positive charge on the chromium atom and the partial negative charges on the oxygen atoms of the carbonyls. This charge distribution is a direct consequence of the σ-donation and π-backbonding.
Spectroscopic Parameters: DFT is particularly effective in predicting vibrational frequencies. For metal carbonyls, the calculated C-O stretching frequencies (ν(CO)) are a sensitive probe of the extent of π-backbonding. Increased backbonding leads to a lower calculated ν(CO) frequency, which can be compared with experimental IR data. Experimental IR data for [Cr(CO)₅(PPh₃)] shows characteristic ν(CO) bands around 2063, 1983, and 1942 cm⁻¹. rsc.org DFT calculations on similar complexes have successfully reproduced these trends. dcu.ie Furthermore, DFT can be used to calculate NMR chemical shifts. For instance, the ³¹P NMR chemical shift anisotropy in solid [Cr(CO)₅(PPh₃)] has been shown to provide valuable information about the chromium-phosphorus bonding that is more detailed than the isotropic chemical shift alone.
| Property | Description |
| Charge Distribution | DFT calculations reveal the electron density distribution, highlighting the polar nature of the metal-ligand bonds. |
| Vibrational Frequencies | The calculated C-O stretching frequencies (ν(CO)) serve as a reliable indicator of the degree of π-backbonding from the chromium center to the carbonyl ligands. |
| NMR Chemical Shifts | Theoretical predictions of NMR parameters, such as the ³¹P chemical shift tensor, offer deep insights into the local electronic environment of the phosphorus atom and the nature of the Cr-P bond. |
DFT methods are also employed to compute the energetic properties of [Cr(CO)₅(PPh₃)], providing quantitative measures of its stability.
Bond Dissociation Energies (BDEs): One of the key applications is the calculation of the bond dissociation energies for the metal-ligand bonds. These calculations can determine the energy required to break the Cr-P bond or one of the Cr-CO bonds. Such computations help to quantify the relative strength of these bonds and understand the thermodynamics of ligand substitution reactions. For instance, the rate of CO dissociation from [Cr(CO)₅(PPh₃)] is significantly faster than from Cr(CO)₆, a fact that can be rationalized through computational analysis of the respective Cr-CO bond strengths. uci.edu
Reaction Energetics: DFT can be used to map out the potential energy surface for reactions involving [Cr(CO)₅(PPh₃)], such as ligand exchange. By calculating the energies of reactants, products, and transition states, a detailed mechanistic understanding can be achieved.
| Parameter | Computational Insight |
| Cr-PPh₃ Bond Energy | Quantifies the strength of the interaction between the chromium center and the triphenylphosphine ligand. |
| Cr-CO Bond Energy | Provides a measure of the strength of the chromium-carbonyl bonds, influenced by both σ-donation and π-backbonding. |
| Ligand Substitution Enthalpy | Determines the overall energy change for the replacement of a CO ligand with PPh₃, indicating the thermodynamic favorability of the substitution. |
Advanced Quantum Chemical Methodologies
While DFT is a workhorse for many applications, more sophisticated and computationally intensive methods can provide even higher accuracy, especially for systems with complex electronic structures, such as those with significant multi-reference character or strong electron correlation.
For transition metal complexes, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be crucial for accurately describing excited states and bond-breaking processes. For example, studies on the notoriously challenging Cr-Cr multiple bond in other complexes have demonstrated the necessity of these multi-configurational approaches to capture the complex electron correlation. unige.ch While specific CASSCF or CASPT2 studies on [Cr(CO)₅(PPh₃)] are not widely reported, their application could provide a more accurate description of its photochemistry and the potential energy surfaces of its dissociation pathways, going beyond the capabilities of standard DFT methods. These advanced techniques would be particularly useful for elucidating the subtle details of the electronic transitions and the nature of the excited states that govern its reactivity.
Ab Initio and Post-Hartree-Fock Approaches
Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods aim to solve the electronic Schrödinger equation to provide accurate descriptions of molecular systems. For a molecule like [Cr(CO)₅(PPh₃)], these calculations can offer valuable insights into its electronic ground state, the energies and compositions of its molecular orbitals, and the nature of the chromium-ligand bonds.
Initial ab initio approaches, such as the Hartree-Fock (HF) method, provide a foundational understanding of the electronic structure. However, the HF method does not fully account for electron correlation, which is the interaction between individual electrons. For transition metal complexes, where electron correlation effects are significant, post-Hartree-Fock methods are necessary for a more accurate description.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the Hartree-Fock results by incorporating electron correlation to varying degrees. While computationally demanding, these methods provide more reliable predictions of molecular properties. For [Cr(CO)₅(PPh₃)], such calculations would be expected to refine the understanding of the synergistic bonding mechanism involving σ-donation from the phosphine (B1218219) and carbonyl ligands to the chromium center and π-backbonding from the metal to the ligands.
Detailed research findings from high-level ab initio or post-Hartree-Fock calculations specifically on [Cr(CO)₅(PPh₃)] are not extensively documented in publicly available literature. However, studies on closely related chromium carbonyl complexes provide a basis for the expected outcomes. For instance, computational studies on Cr(CO)₆ have shown that electron correlation is crucial for accurately describing the bond dissociation energies of the carbonyl ligands. It is anticipated that similar effects would be observed for [Cr(CO)₅(PPh₃)], with post-Hartree-Fock methods predicting a stabilization of the metal-ligand bonds compared to the Hartree-Fock level of theory.
Table 1: Representative Theoretical Data for Cr-P and Cr-C Bond Properties
| Computational Method | Cr-P Bond Length (Å) | Cr-Caxial Bond Length (Å) | Cr-Cequatorial Bond Length (Å) |
| HF | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MP2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| CCSD(T) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Charge and Population Analysis (e.g., Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM))
To gain a more intuitive and chemically meaningful picture of the bonding, charge and population analysis methods are employed. These techniques partition the complex electron density distribution into localized bonds, lone pairs, and atomic charges.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, orbital hybridization, and donor-acceptor interactions. The NBO method localizes the molecular orbitals into orbitals that correspond to core electrons, lone pairs, and bonds.
In the context of [Cr(CO)₅(PPh₃)], NBO analysis would provide a detailed picture of the bonding interactions. It is expected to quantify the σ-donation from the phosphorus lone pair of the PPh₃ ligand and the carbon lone pairs of the CO ligands to vacant orbitals on the chromium atom. Simultaneously, it would describe the π-backbonding from occupied d-orbitals of the chromium atom into the vacant π* antibonding orbitals of the carbonyl ligands. The strength of these interactions can be evaluated through second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy associated with these donor-acceptor interactions.
Studies on similar metal carbonyl phosphine complexes suggest that the Cr-P bond would be characterized primarily as a σ-dative bond. The NBO analysis would likely reveal a significant charge transfer from the phosphorus atom to the chromium center. For the Cr-CO bonds, a synergistic interplay of σ-donation and π-backdonation would be evident. The equatorial and axial carbonyl ligands may exhibit slightly different bonding characteristics due to their distinct chemical environments.
Table 2: Illustrative NBO Analysis Data for Key Donor-Acceptor Interactions in [Cr(CO)₅(PPh₃)]
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (P) | σ* (Cr-Cax) | Hypothetical Value |
| LP (P) | σ* (Cr-Ceq) | Hypothetical Value |
| dz² (Cr) | σ* (P-C) | Hypothetical Value |
| dxz, dyz (Cr) | π* (Ceq-Oeq) | Hypothetical Value |
| dxy (Cr) | π* (Ceq-Oeq) | Hypothetical Value |
Note: This table presents hypothetical stabilization energies for the principal bonding interactions as would be determined by NBO analysis. The magnitude of these energies would quantify the strength of the respective σ-donation and π-backbonding interactions.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This partitioning allows for the calculation of atomic properties, such as atomic charges, and for the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs). wikipedia.org A BCP is a point between two bonded atoms where the electron density is a minimum along the bond path but a maximum in the perpendicular directions.
For [Cr(CO)₅(PPh₃)], an AIM analysis would identify the bond paths connecting the chromium atom to the phosphorus atom and the five carbon atoms of the carbonyl ligands. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the Cr-P and Cr-C BCPs would provide insight into the nature of these bonds.
A relatively high value of ρ at a BCP is indicative of a significant accumulation of electron density, characteristic of a covalent interaction. The sign of the Laplacian of the electron density (∇²ρ) distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ > 0). In the case of the Cr-P and Cr-CO bonds, it is expected that the analysis would reveal characteristics of both covalent and dative bonding, with a significant degree of charge polarization. The delocalization index, another AIM parameter, would quantify the number of electrons shared between the chromium and the ligand atoms, providing a measure of the bond order.
Table 3: Predicted Topological Properties at Bond Critical Points from AIM Analysis
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| Cr-P | Predicted Value | Predicted Value |
| Cr-Caxial | Predicted Value | Predicted Value |
| Cr-Cequatorial | Predicted Value | Predicted Value |
Note: This table provides a qualitative prediction of the expected results from an AIM analysis. The actual values would offer a quantitative description of the bonding based on the topology of the electron density.
Catalytic Applications and Mechanistic Investigations Involving Cr Co ₅ Pph₃
Participation in Polymerization Reactions
While chromium-based catalysts are of paramount importance in the industrial production of polyethylene (B3416737), particularly the Phillips catalyst (silica-supported chromium oxide), the specific role of [Cr(CO)₅(PPh₃)] in polymerization reactions is not well-documented. Research in this area has predominantly focused on chromium compounds supported on various materials or activated by co-catalysts like triethylaluminium or methylaluminoxane (B55162) cardiff.ac.ukmdpi.com. The active species in these polymerization reactions are generally believed to be chromium-alkyl species, but the direct use of [Cr(CO)₅(PPh₃)] as a polymerization catalyst or precursor to such species has not been extensively explored or reported.
Applications in Material Science Precursor Chemistry
In the field of material science, metal carbonyl complexes are often utilized as precursors for the deposition of thin films and coatings through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). While specific studies on [Cr(CO)₅(PPh₃)] for this purpose are not prominent, its parent compound, hexacarbonylchromium (Cr(CO)₆), is a well-known precursor for creating chromium-based coatings researchgate.net.
Cr(CO)₆ is valued as a precursor due to its volatility and relatively low decomposition temperature, which allows for the deposition of chromium-containing materials under milder conditions researchgate.net. By analogy, [Cr(CO)₅(PPh₃)] could potentially serve as a precursor for chromium-containing materials. The presence of the triphenylphosphine (B44618) ligand could influence the decomposition process and the composition of the resulting material, potentially allowing for the incorporation of phosphorus or modifying the film's properties. For example, Cr(CO)₆ has been used to deposit chromium oxycarbide and oxynitride coatings at atmospheric pressure and low temperatures researchgate.net. The substitution of one carbonyl ligand with triphenylphosphine in [Cr(CO)₅(PPh₃)] might alter the precursor's volatility and decomposition profile, which could be exploited for the controlled synthesis of specific chromium-based materials.
Table of Research Findings on Related Chromium Catalysis
| Catalyst System | Application | Key Findings |
| Cr(III) complexes with bidentate PN and tridentate P-NH-P ligands | Hydrogenation of aldimines | Showed no observable catalytic activity under the tested conditions. |
| Cr complexes with bis(diphenylphosphino) ligands | Ethylene oligomerization | Widely studied, but the mechanism and active species are still under debate cardiff.ac.uk. |
| Silica-supported chromium oxide (Phillips catalyst) | Ethylene polymerization | Accounts for a significant portion of global high- and medium-density polyethylene production mdpi.com. |
| Cr(CO)₆ | MOCVD Precursor | Used to deposit chromium oxycarbide and oxynitride coatings at low temperatures researchgate.net. |
Synthetic Modifications and Analogues of Cr Co ₅ Pph₃
Isostructural Analogues with Different Group 6 Metals (e.g., Mo, W)
Replacing chromium with its heavier congeners, molybdenum (Mo) and tungsten (W), in the [M(CO)₅(PPh₃)] structure provides a series of isostructural analogues. These complexes share the same coordination geometry but exhibit different properties due to variations in the metal's size, polarizability, and metal-ligand bond strengths.
The synthesis of these analogues, [Mo(CO)₅(PPh₃)] and [W(CO)₅(PPh₃)], typically follows a similar photochemical or thermal substitution reaction from the parent hexacarbonyls, [M(CO)₆]. The general robustness of Group 6 metal pentacarbonyl fragments allows for their incorporation into a wide variety of complexes. researchgate.netresearchgate.net
A key difference among these analogues is the strength of the metal-phosphine (M-P) and metal-carbonyl (M-CO) bonds. Generally, metal-ligand bond energies increase down the group from Cr to Mo to W. iupac.org This trend affects the thermal stability and substitution reactivity of the complexes. For example, the dissociation of a phosphine (B1218219) ligand from tungsten and molybdenum complexes is generally more difficult than from the corresponding chromium complexes. researchgate.net
Spectroscopic comparisons also reveal trends. For instance, the CO stretching frequencies in the IR spectra tend to decrease slightly from Cr to Mo to W, indicating stronger M-CO π-backbonding for the heavier metals.
The table below presents a comparison of selected properties for the [M(CO)₅(PPh₃)] series.
Bond length data is derived from crystallographic studies of Group 6 metal carbonyl phosphine complexes.
Polymeric and Immobilized Complexes Containing the [Cr(CO)₅L] Moiety
Immobilizing organometallic complexes like [Cr(CO)₅L] onto solid supports, such as polymers, offers several advantages, particularly in catalysis. nih.gov Supported catalysts can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous catalysts. scribd.com
The synthesis of these materials typically involves one of two main strategies:
Modification of a pre-formed polymer: A polymer with suitable functional groups (e.g., polystyrene functionalized with phosphine groups) is reacted with a chromium carbonyl precursor, such as [Cr(CO)₅(THF)].
Polymerization of a metal-containing monomer: A monomer containing a [Cr(CO)₅L] moiety is synthesized and then polymerized or co-polymerized with other monomers. researchgate.net
The choice of polymer support and the nature of the linker attaching the complex to the polymer are crucial design variables that can influence the catalyst's performance. nih.gov For example, the rigidity of the polymer backbone and the density of catalytic sites can affect activity and selectivity. nih.gov
Polymer-supported chromium carbonyl complexes have been explored for various catalytic applications. For instance, chromium hexacarbonyl itself has been shown to catalyze the transfer hydrogenation of aromatic aldehydes. researchgate.net Immobilizing related chromium complexes could lead to reusable catalysts for such transformations. The catalytic activity of these supported systems can sometimes be comparable to or even exceed that of their homogeneous counterparts. nih.gov
The following table provides examples of polymer supports used for immobilizing metal complexes.
Information compiled from reviews on polymer-supported catalysis. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
